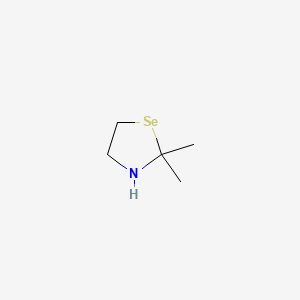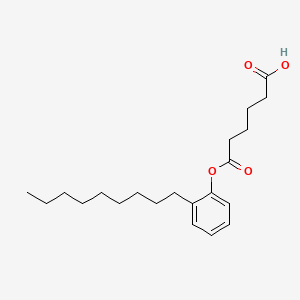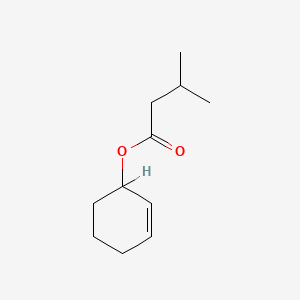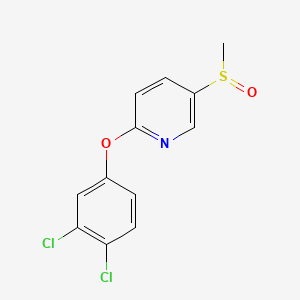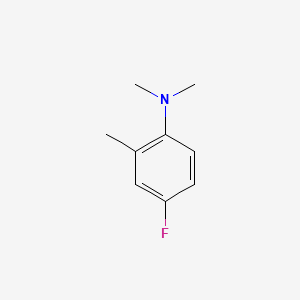
Ammonium pentadecyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium pentadecyl sulphate is an organic compound with the molecular formula C15H35NO4S. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium pentadecyl sulphate can be synthesized through the reaction of pentadecyl alcohol with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction typically proceeds as follows:
Esterification: Pentadecyl alcohol reacts with sulfuric acid to form pentadecyl sulfate.
Neutralization: The pentadecyl sulfate is then neutralized with ammonium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may include steps such as distillation and crystallization to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium pentadecyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Pentadecyl alcohol.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Ammonium pentadecyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the study of cell membranes and as a detergent in protein purification.
Industry: It is used in the formulation of cleaning agents, shampoos, and other personal care products.
Mecanismo De Acción
The mechanism of action of ammonium pentadecyl sulphate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with and disrupt cell membranes. This property makes it effective as a detergent and in applications requiring the solubilization of hydrophobic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium dodecyl sulphate
- Ammonium tetradecyl sulphate
- Ammonium hexadecyl sulphate
Comparison
Ammonium pentadecyl sulphate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong surfactant properties. Compared to shorter or longer chain analogs, it offers optimal performance in terms of solubility and interaction with biological membranes.
Propiedades
Número CAS |
81628-41-3 |
|---|---|
Fórmula molecular |
C15H35NO4S |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
azanium;pentadecyl sulfate |
InChI |
InChI=1S/C15H32O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;/h2-15H2,1H3,(H,16,17,18);1H3 |
Clave InChI |
VBYZRNAGPMDLCX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


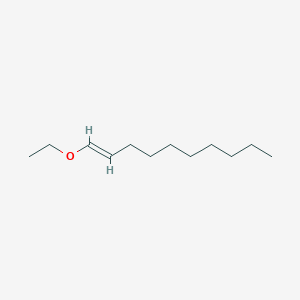
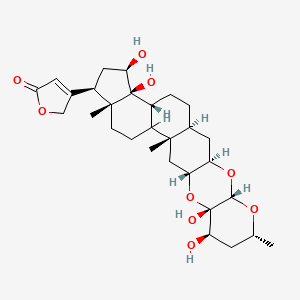
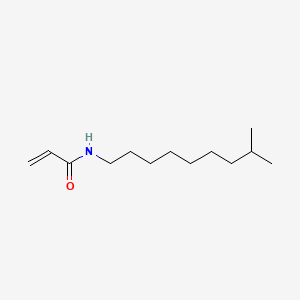
arsanium bromide](/img/structure/B15176074.png)

